molecular formula C17H18ClN3O2S B5416015 1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B5416015
M. Wt: 363.9 g/mol
InChI Key: KXDKUNUXEMZCHS-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole rings are found in many biologically active compounds, including Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism and neurotransmitter synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the piperidine ring. Recent developments in the synthesis of piperazine derivatives, which are structurally similar to piperidine, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and piperidine rings, as well as the acetyl and carboxamide functional groups. The compound’s structure can be determined using techniques such as X-ray crystallography and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiazole and piperidine rings, as well as the acetyl and carboxamide functional groups. Thiazole rings are known to undergo electrophilic substitution due to the delocalization of π-electrons . Piperidine rings can participate in a variety of reactions, including nucleophilic substitution and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and piperidine rings could impact its solubility, melting point, and boiling point. The compound’s exact properties could be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact mechanism of action would need to be determined through further study.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and disposal procedures should be followed to minimize risk. More specific information would likely be available in a Safety Data Sheet .

Properties

IUPAC Name

1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c1-11(22)21-8-6-12(7-9-21)16(23)20-17-19-15(10-24-17)13-4-2-3-5-14(13)18/h2-5,10,12H,6-9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDKUNUXEMZCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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